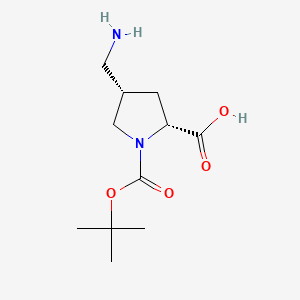

(2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

(2R,4S)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and an aminomethyl substituent at position 4. Its stereochemistry (2R,4S) is critical for its biological interactions, particularly in peptide synthesis and drug development . The compound’s molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol . It is commonly used as a building block in medicinal chemistry due to its reactive amine and carboxylic acid groups, which facilitate further functionalization.

Properties

IUPAC Name |

(2R,4S)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCKAANOBELKO-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901121565 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-86-7 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Boc Protection

A representative synthesis involves three stages:

-

Cyclization : Glycine (1 mol), acrylonitrile (0.5–1.5 mol), and paraformaldehyde (1.5–2.5 mol) react in toluene under reflux to yield 3-cyanopyrrolidine.

-

Boc Protection : The nitrile intermediate is treated with Boc anhydride (0.4–0.6 mol) and triethylamine (0.5–0.75 mol) in dichloromethane at room temperature, yielding N-Boc-3-cyanopyrrolidine.

-

Nitrile Reduction : The cyanide group is reduced to an aminomethyl group using diisobutylaluminum hydride (DIBAL-H) in dichloromethane at low temperatures, followed by acidic workup to isolate the final product.

Stereochemical Control

Achieving the (2R,4S) configuration requires chiral catalysts or resolution techniques. For example, WO2014206257A1 employs chiral catalysts (e.g., Ru-based complexes) during hydrogenation steps to enforce stereoselectivity. Additionally, dynamic kinetic resolution under high-pressure hydrogen (1.4–1.5 MPa) ensures preferential formation of the desired diastereomer.

Comparative Analysis of Synthetic Methods

Purification and Quality Control

Post-synthesis purification is critical due to the compound’s pharmaceutical relevance. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) achieves enantiomeric excess (ee) >98%. Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry:

-

¹H NMR : Distinct signals for Boc-group tert-butyl protons (δ 1.4 ppm) and aminomethyl protons (δ 3.1–3.3 ppm).

-

¹³C NMR : Carboxylic acid carbonyl at δ 175–178 ppm and Boc carbonyl at δ 155–157 ppm.

Industrial-Scale Considerations

Large-scale production (e.g., Evitachem’s protocol) prioritizes cost efficiency by using toluene and dichloromethane as solvents, which are recoverable via distillation. The patent CN101993404A reports a total yield of 68–72% for the three-step sequence, making it viable for kilogram-scale synthesis.

Emerging Methodologies

Recent advances focus on enzymatic resolution to improve stereoselectivity. For instance, lipase-mediated acylations selectively protect undesired enantiomers, enhancing ee values without chiral catalysts. Additionally, flow chemistry techniques reduce reaction times from days to hours by optimizing DIBAL-H addition rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Imines, nitriles.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its structural features allow it to interact with various biological targets, making it useful in probing enzyme activity and specificity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors.

Industry

In the pharmaceutical industry, the compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its functional groups allow for further chemical modifications, making it a versatile intermediate in drug synthesis.

Mechanism of Action

The mechanism by which (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the Boc group provides steric protection, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- Key Difference : Stereochemistry at position 2 (S vs. R in the target compound).

- Impact : Altered spatial arrangement affects binding to chiral biological targets. For example, the (2S,4S) isomer may exhibit lower affinity for enzymes preferring the (2R,4S) configuration .

- Molecular Formula : C₁₀H₁₈N₂O₄; MW : 230.26 g/mol .

(2S,4R)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- Key Difference : Inverted stereochemistry at positions 2 and 4 (2S,4R vs. 2R,4S).

- Molecular Formula : C₁₁H₂₀N₂O₄; MW : 244.29 g/mol (identical to target compound) .

Substituent Variations

(2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- Key Difference: Benzyl group (hydrophobic) replaces aminomethyl (polar).

- Impact : Increased lipophilicity enhances membrane permeability but reduces solubility in aqueous media.

- Molecular Formula: C₁₇H₂₃NO₄; MW: 305.37 g/mol .

(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-pyrrolidine-2-carboxylic acid

- Key Difference : Fluorine atom at position 4.

- Impact : Electronegative fluorine improves metabolic stability and may enhance hydrogen bonding.

- Molecular Formula: C₁₀H₁₅FNO₄; MW: 232.23 g/mol .

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

- Key Difference : Methoxy group (electron-donating) at position 4.

- Molecular Formula: C₁₁H₁₉NO₅; MW: 245.27 g/mol .

Functional Group Modifications

(2R,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

- Key Difference : Trifluoromethyl group at position 4.

- Impact : Introduces strong electron-withdrawing effects, enhancing resistance to enzymatic degradation.

- Molecular Formula: C₁₁H₁₆F₃NO₄; MW: 299.25 g/mol .

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid

- Key Difference: Chlorophenoxy substituent at position 4.

- Impact : Chlorine’s steric bulk and electronegativity improve target selectivity in kinase inhibitors.

- Molecular Formula: C₁₆H₂₀ClNO₅; MW: 341.79 g/mol .

Comparative Data Table

Biological Activity

(2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-amino-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies pertaining to this compound.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 132622-78-7

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its structural characteristics that facilitate interactions with biological targets. The following sections detail specific activities and findings from recent research.

1. Antiviral Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including Boc-4-amino-pyrrolidine-2-carboxylic acid, in antiviral applications. Notably, derivatives have been explored for their efficacy against Hepatitis C Virus (HCV) and other viral pathogens. For instance, modifications to the pyrrolidine structure have shown promise in enhancing antiviral potency through improved binding affinity to viral proteins.

2. Antibacterial Properties

Research indicates that certain derivatives of pyrrolidine compounds can exhibit antibacterial effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. A study demonstrated that similar compounds could inhibit the growth of Gram-positive bacteria, suggesting a potential application in antibiotic development.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. This activity is hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. In vitro assays have shown that related compounds can protect against neurotoxicity induced by various stressors.

The biological activity of Boc-4-amino-pyrrolidine-2-carboxylic acid is largely attributed to its ability to mimic natural substrates or intermediates in biochemical pathways. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and interaction with enzyme active sites or receptor binding domains.

Case Studies and Research Findings

A selection of relevant studies is summarized below:

Q & A

Q. Key Considerations :

- Chiral Integrity : Use enantiomerically pure starting materials (e.g., L-proline derivatives) to preserve stereochemistry .

- Yield Optimization : Adjust reaction temperatures (0–25°C) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) .

Basic: How is the purity and enantiomeric excess (ee) of this compound validated?

Answer:

Analytical methods include:

- HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify ee .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm stereochemistry at the 2R,4S positions .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = 273.3 g/mol) and detect impurities .

Q. Table: Calculated Reactivity Parameters

| Parameter | Value (DFT/B3LYP) |

|---|---|

| ΔG‡ (aminomethylation) | 24.3 kcal/mol |

| HOMO-LUMO gap | 5.7 eV |

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

Q. Stability Data :

- Half-life (25°C) : >2 years under argon .

- Degradation Products : Detected via LC-MS after 6 months at 4°C (e.g., tert-butyl alcohol) .

Advanced: How is this compound utilized in peptide-based drug discovery?

Answer:

- Conformational Restriction : The pyrrolidine ring imposes rigidity, enhancing target binding (e.g., HCV protease inhibitors) .

- Prodrug Design : The Boc group is cleaved in vivo to expose the free amine for covalent drug conjugation .

- SAR Studies : Modify the aminomethyl group to optimize pharmacokinetics (e.g., logP reduction via fluorination) .

Case Study : A 2024 study incorporated this compound into a macrocyclic peptide, improving IC₅₀ against SARS-CoV-2 Mpro by 15-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.